Ethane-1,2-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;2-(2-hydroxyethoxy)ethanol
Description
The three compounds under analysis—Ethane-1,2-diol, 1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, and 2-(2-hydroxyethoxy)ethanol—serve distinct roles in organic synthesis and industrial applications. Their structural and functional properties are compared below with related analogs.
Properties
CAS No. |
41086-83-3 |
|---|---|
Molecular Formula |
C15H18Cl6O8 |
Molecular Weight |
539.0 g/mol |
IUPAC Name |
ethane-1,2-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C9H2Cl6O3.C4H10O3.C2H6O2/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15;5-1-3-7-4-2-6;3-1-2-4/h1-2H;5-6H,1-4H2;3-4H,1-2H2 |
InChI Key |
SFQYEFCTHDPZDG-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)O.C(COCCO)O.C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Related CAS |
41086-83-3 |
Origin of Product |
United States |
Biological Activity
Ethane-1,2-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;2-(2-hydroxyethoxy)ethanol is a complex organic compound with significant biological implications due to its unique structure and reactivity. This compound is characterized by its multiple functional groups and chlorinated components which influence its biological activity.
- Molecular Formula : C15H18Cl6O8
- Molecular Weight : 539.0 g/mol
- IUPAC Name : this compound
The compound consists of a diol structure (ethylene glycol) and a complex chlorinated bicyclic framework which enhances its reactivity in biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Toxicological Effects
The hexachloro component suggests potential toxicity. Chlorinated compounds are often associated with various toxicological effects including:
- Neurotoxicity : Studies indicate that chlorinated compounds can affect neural pathways and may lead to neurodegenerative conditions.
- Endocrine Disruption : Chlorinated organic compounds have been implicated in endocrine disruption mechanisms due to their ability to mimic hormones.
2. Antimicrobial Properties
Research has shown that certain chlorinated compounds possess antimicrobial properties:
- Bacterial Inhibition : Some studies report that similar compounds can inhibit the growth of pathogenic bacteria such as E. coli and S. aureus.
3. Pharmacological Potential
The presence of hydroxyl groups in the structure may contribute to potential pharmacological activities:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties which could be beneficial in reducing oxidative stress in cells.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Toxicity | Neurotoxic effects; endocrine disruption | |
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Potential reduction of oxidative stress |
Case Study 1: Neurotoxicity Assessment
A study conducted on similar chlorinated compounds revealed significant neurotoxic effects in animal models when exposed to high concentrations over extended periods. Behavioral changes were noted alongside biochemical markers indicative of neuronal damage.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that the compound exhibited notable antimicrobial activity against several strains of bacteria at varying concentrations. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Research Findings
Recent research indicates that the biological activity of this compound is multifaceted due to its structural complexity:
- Chlorination Effects : The presence of multiple chlorine atoms significantly alters the reactivity and interaction with biological systems.
Further studies are needed to elucidate the precise mechanisms underlying its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
1,7,8,9,10,10-Hexachloro-4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
Structural analogs :
- 1,7,8,9,10-Hexachloro-4-(thiophen-2-ylmethyl)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (): Substituents: Thiophen-methyl group at C4. Activity: Broad-spectrum antibacterial and antifungal properties . Synthesis: Reacts thiophen-2-ylmethanamine with hexachloro-norbornene dicarboxylic anhydride .
Key Differences :
- The hexachloro-oxa compound lacks nitrogen in the tricyclic system (4-oxa vs.
- Chlorination degree impacts bioactivity: Hexachloro derivatives show broader antimicrobial activity, while tetrachloro-dimethoxy analogs target viruses .
Ethane-1,2-diol (Ethylene Glycol)
Key Differences :
- Aromatic derivatives exhibit enhanced regioselectivity in organic reactions due to steric and electronic effects .
2-(2-Hydroxyethoxy)ethanol (Diethylene Glycol)
Structural analogs :
- 4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (): Substituents: Hydroxyethyl group fused to a tricyclic dione. Application: Intermediate in synthesizing β-adrenolytics .
- Ethanol, 2,2'-dioxybis[2-oxo-, diacetate] (): Substituents: Acetylated glycol ether. Application: Industrial solvent with modified hydrophilicity .
Data Tables
Table 1: Comparative Properties of Tricyclic Dione Derivatives
Table 2: Ethylene Glycol Derivatives
Research Findings and Implications
- Antimicrobial vs. Antiviral Activity : Chlorination and heteroatom placement (O vs. N) in tricyclic diones dictate target specificity. Higher chlorine content correlates with broader antimicrobial activity, while arylpiperazine groups enhance antiviral potency .
- Solvent Design : Ethylene glycol derivatives with aromatic or acetylated substituents improve thermal stability but require trade-offs in reactivity .
- Synthetic Flexibility: Aminoalkanol derivatives of tricyclic diones (e.g., ) highlight the role of hydroxyl groups in modulating receptor affinity .
Q & A
Q. How do hydrolytic degradation pathways of 2-(2-hydroxyethoxy)ethanol impact aquatic toxicity assessments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
